N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3/c33-27(30-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21)19-32-26-14-8-7-13-25(26)28(31-29(32)34)22-11-5-2-6-12-22/h1-18H,19-20H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUFVQYPTPOXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxyphenyl halide reacts with the quinazolinone intermediate.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the quinazolinone class. While comprehensive data tables and well-documented case studies focusing solely on the applications of this specific compound are not available within the provided search results, related research areas and compounds can provide insight into its potential applications.
Potential Applications Based on Related Research
- BET Protein Inhibition: Substituted 2-phenyl-3H-quinazolin-4-ones and analogs, which share structural similarities with N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, can inhibit bromodomain and extra terminal domain (BET) proteins . These compounds may treat diseases sensitive to BET protein binding, including NUT midline carcinoma, cancers exhibiting c-myc overexpression (e.g., Burkitt's lymphoma, acute myelogenous leukemia, multiple myeloma, aggressive human medulloblastoma), and cancers overexpressing n-myc . They may also induce apoptosis in cancer cells by decreasing the expression of the anti-apoptosis gene Bcl2 .
- Cancer Treatment: The methods of the invention may be used to treat or prevent cancers, including hematological, epithelial including lung, breast and colon carcinomas . Buparlisib, a drug identified in the search results, has been studied in trials for lymphoma, metastases, lung cancer, solid tumors, and breast cancer .
- Modulation of Viral and Bacterial Infections: BET inhibitors may modulate responses to viral and bacterial infections, including HIV, herpes, and papilloma viruses .
Related Compounds
- 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide: This compound, with the molecular formula C17H19NO2, has a molecular weight of 269.34 g/mol . Synonyms include N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide and 4-(BENZYLOXY)-N,N-DIMETHYLPHENYLACETAMIDE .
- N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: This compound is listed as being available from Sigma-Aldrich .
Further Research
To obtain comprehensive data tables and well-documented case studies on the specific applications of N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, further research is necessary. This could include:
- Searching scientific literature databases: PubMed, Scopus, and Web of Science.
- Exploring patent databases: Espacenet and USPTO.
- Contacting research institutions and pharmaceutical companies: Inquire about ongoing research or unpublished data related to this compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in cancer cells, ultimately causing cell death. The benzyloxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Heterocycle Modifications: Replacement of the quinazolinone core with pyridazinone () or benzothiadiazine () alters electronic properties and hydrogen-bonding capacity, influencing target binding .
- Molecular Weight: Higher molecular weights (e.g., 441.5 in pyridazinone analog) may reduce solubility but improve receptor affinity due to increased surface area .
Anti-inflammatory Activity:
- Benzothiadiazine Derivatives : Sulfonyl groups in benzothiadiazine analogs () may confer dual COX/LOX inhibition, a mechanism associated with reduced ulcerogenic risk compared to traditional NSAIDs .
Biological Activity
N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes:
- Quinazolinone Core : A bicyclic structure known for various pharmacological properties.
- Benzyloxy Group : Enhances lipophilicity and may influence receptor binding.
- Acetamide Linkage : Potentially involved in enzyme inhibition.
Biological Activity Overview
N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide exhibits several biological activities, including:
- Anticancer Properties : Inhibits cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Acts on specific enzymes related to cancer progression and inflammation.
- Antimicrobial Activity : Shows potential against certain bacterial strains.
The biological mechanisms through which this compound operates include:
- Enzyme Inhibition : The compound may inhibit kinases involved in tumor growth, leading to reduced cell proliferation.
- Receptor Interaction : Binding to specific receptors can alter signal transduction pathways critical for cancer development and metastasis.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor-associated inflammation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of the compound through various assays:
- Cell Viability Assays : The compound was tested on multiple cancer cell lines (e.g., breast, lung, prostate), showing significant inhibition of cell growth with IC50 values ranging from 0.5 to 5 μM depending on the cell type .
Enzyme Inhibition Studies
The compound has been identified as a potent inhibitor of various kinases:
- VEGFR-2 Inhibition : Demonstrated IC50 values as low as 0.56 μM, indicating strong potential for antiangiogenic therapy .
Case Studies
In a recent study focusing on quinazolinone derivatives, N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide was evaluated alongside other compounds for its efficacy against cancer cell lines and its selectivity towards normal cells. The results indicated that this compound exhibited a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the preparation of the quinazolinone core. A common approach involves coupling 4-phenylquinazolin-2(1H)-one with activated intermediates like chloroacetamide derivatives. For amide bond formation, carbodiimide-mediated coupling (e.g., EDC/HCl) with tertiary amine bases (e.g., DIPEA) is effective, as demonstrated in similar acetamide syntheses . Optimization may include solvent selection (e.g., dichloromethane or DMF), temperature control (e.g., 0–25°C), and stoichiometric adjustments to minimize side products.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., benzyloxy protons at δ 5.06 ppm, acetamide carbonyl at δ 166.3 ppm) with reference data .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 350.1215) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H···O interactions) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Prioritize target-specific assays based on structural analogs. For example:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) due to quinazolinone’s ATP-binding mimicry .
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative strains, referencing thiazole/quinazolinone bioactivity trends .
- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values and selectivity indices.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodology :
- Core modifications : Replace the quinazolinone with pyridopyrimidinone or benzoxazole to alter electron density and binding affinity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance hydrophobic interactions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical residues in target proteins (e.g., EGFR’s kinase domain). Validate with mutagenesis studies.
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodology :
- Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition).
- Solubility/pH effects : Test compound stability in DMSO/PBS buffers and adjust formulations (e.g., cyclodextrin encapsulation) .
- Species specificity : Compare human vs. murine cell lines or recombinant enzymes to identify interspecies variability .
Q. What strategies can resolve low yield or side-product formation during synthesis?
- Methodology :
- Reaction monitoring : Use TLC or LC-MS to detect intermediates and optimize stepwise conditions (e.g., reducing excess reagents).
- Protecting groups : Shield reactive sites (e.g., benzyloxy groups) during coupling steps to prevent undesired substitutions .
- Catalyst screening : Test palladium or copper catalysts for Ullmann-type couplings to improve aryl-ether bond formation .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated preclinically?
- Methodology :
- In vitro ADME : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability (CYP450 isoforms).
- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction .
- In vivo PK : Administer to rodents (IV/PO) and analyze plasma via LC-MS/MS to calculate AUC, t₁/₂, and clearance rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
